molecular formula C17H12N2O4 B2559843 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one CAS No. 202192-77-6

3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one

Katalognummer: B2559843
CAS-Nummer: 202192-77-6
Molekulargewicht: 308.293
InChI-Schlüssel: GVEFQSYZTXFZIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-6-nitro-4-phenylquinolin-2(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic system with substituents at the 3-, 4-, and 6-positions. The quinolinone scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural alkaloids and synthetic intermediates . Key structural features include:

  • 3-Acetyl group: Enhances electron-withdrawing effects and influences hydrogen-bonding interactions.
  • 6-Nitro group: A strong electron-withdrawing substituent that impacts electronic distribution and reactivity.
  • 4-Phenyl ring: Contributes to lipophilicity and π-stacking interactions.

NO₂) .

Eigenschaften

IUPAC Name

3-acetyl-6-nitro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(19(22)23)7-8-14(13)18-17(15)21/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEFQSYZTXFZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319967
Record name 3-acetyl-6-nitro-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

202192-77-6
Record name 3-acetyl-6-nitro-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

3-Acetyl-6-nitro-4-phenylquinolin-2(1H)-one is a nitrogen-containing aromatic heterocyclic compound with significant biological activity. Its molecular formula is C18H12N2O3, and it has a molecular weight of 308.3 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The compound appears as a yellowish crystalline powder, with a melting point between 194-196°C. It is insoluble in water but soluble in organic solvents like ethanol and diethyl ether. The stability of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one can be influenced by factors such as light, temperature, and pH levels, maintaining good thermal stability up to 200°C.

Antimicrobial Properties

Research indicates that 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown promising results, suggesting its potential as an effective antimicrobial agent.

Anticancer Activity

The derivatives of this compound have been studied for their anticancer properties. Some derivatives demonstrate cytotoxic effects on various cancer cell lines, indicating the compound's potential in cancer therapy. For instance, studies have highlighted its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

The biological activity of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one is attributed to its interaction with various biological targets. Preliminary studies suggest that it may effectively bind to certain enzymes and receptors, which could explain its antimicrobial and anticancer effects. Further investigations are necessary to elucidate these interactions fully.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent.
  • Cytotoxicity Assays : In another study, the cytotoxic effects of the compound were evaluated on human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types .

Structural Comparisons

To better understand the unique properties of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-acetylquinolineQuinoline core with an acetyl groupKnown for diverse biological activities
6-nitroquinolineNitro group at position sixExhibits different reactivity profiles
4-phenylquinolinePhenyl group at position fourUsed extensively in medicinal chemistry
2-aminoquinolineAmino group at position twoNoted for its role in synthesizing derivatives

The presence of specific functional groups in 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one contributes to its unique reactivity and biological profile, distinguishing it from other compounds in this class.

Vergleich Mit ähnlichen Verbindungen

Chloro vs. Nitro Substituents

Property 3-Acetyl-6-Chloro-4-Phenylquinolin-2(1H)-one 3-Acetyl-6-Nitro-4-Phenylquinolin-2(1H)-one (Inferred)
Electronic Effects Moderate electron-withdrawing (Cl) Strong electron-withdrawing (NO₂)
Reactivity Less reactive in nucleophilic substitution High reactivity in reduction or cyclization reactions
Biological Activity Antimicrobial potential (common in chloro-quinolinones) Potential nitro-specific bioactivity (e.g., enzyme inhibition)

The nitro group in the target compound likely enhances electrophilic character, facilitating reactions such as Michael additions or cyclizations, as seen in , where a nitroacetyl derivative formed a benzodiazepine analog . In contrast, chloro derivatives exhibit stability in mild conditions, making them preferable for crystallization studies .

Amino vs. Nitro Substituents

3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one () features an amino group at the 3-position instead of acetyl and a chloro at the 6-position. The amino group introduces hydrogen-bonding capacity and basicity, contrasting with the acetyl group’s electron-withdrawing nature. This substitution shifts applications toward chelation-based drug design .

Structural and Crystallographic Comparisons

Crystal Packing and Conformation

  • 3-Acetyl-6-Chloro-4-Phenylquinolin-2(1H)-one: Exhibits twisted phenyl rings (65.5–70.5°) and N–H⋯O hydrogen bonding in the asymmetric unit .

Tables of Key Data

Table 1: Substituent Impact on Physical Properties

Compound Molecular Weight Substituent (Position 6) LogP (Predicted) Key Applications
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one 311.76 Cl ~3.2 Crystallography, Antimicrobial
3-Acetyl-6-nitro-4-phenylquinolin-2(1H)-one (Inferred) 324.28 NO₂ ~1.8 Reactive intermediates, Drug discovery
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one 284.74 Cl ~2.5 Chelation therapy

Table 2: Reactivity Comparison

Reaction Type Chloro Derivative Nitro Derivative
Nucleophilic Substitution Moderate (Cl displacement) Low (NO₂ is poor leaving group)
Reduction Not applicable High (NO₂ → NH₂)
Cyclization Limited High (e.g., benzodiazepine formation)

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are commonly used to characterize 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one?

  • Answer : The compound is typically characterized using:

  • Single-crystal X-ray diffraction (XRD) to determine molecular geometry, bond lengths, and angles. For example, monoclinic systems (space group P2₁/n) with parameters like a = 10.043 Å, b = 18.663 Å, and β = 91.811° have been reported for analogous chlorinated derivatives .
  • FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., acetyl C=O stretches at ~1700 cm⁻¹) and vibrational modes .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring proton environments .
    • Methodological Tip : Cross-validate spectral data with computational methods like DFT (B3LYP/6-31G*) to resolve ambiguities in peak assignments .

Q. What synthetic routes are reported for quinolin-2(1H)-one derivatives with nitro/acetyl substituents?

  • Answer : Key steps include:

  • Cyclocondensation : Reacting substituted anilines with β-keto esters or acetylated precursors under reflux conditions (e.g., xylene at 140°C for 4–6 hours) to form the quinolinone core .
  • Nitro Group Introduction : Electrophilic nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration. Positional selectivity (e.g., para to electron-withdrawing groups) is critical .
  • Acetylation : Treating intermediates with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
    • Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like di-nitrated isomers.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for quinolinone derivatives?

  • Answer :

  • Cross-Validation : Compare DFT-optimized geometries (e.g., bond lengths, dihedral angles) with XRD results. For example, phenyl ring twist angles (65–70°) in crystal structures may deviate from gas-phase calculations due to packing effects .
  • Software Tools : Use SHELXL for refinement, which applies restraints to align experimental data with theoretical models. SHELX’s robust handling of disordered atoms is critical for nitro/acetyl group positioning .
  • Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) in XRD refinement to account for dynamic molecular distortions .

Q. What strategies optimize the regioselective introduction of nitro groups in 4-phenylquinolin-2(1H)-one scaffolds?

  • Answer :

  • Directing Group Utilization : The acetyl group at position 3 acts as a meta-director, favoring nitration at position 5. Steric hindrance from the 4-phenyl group further limits alternative sites .
  • Solvent and Temperature Control : Use polar aprotic solvents (e.g., DMF) at −10°C to slow reaction kinetics and enhance selectivity.
  • Post-Synthetic Modification : If nitration fails, consider palladium-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce nitroaryl groups post-cyclization .

Q. How do steric and electronic effects influence the biological activity of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one?

  • Answer :

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites).
  • Steric Considerations : The 4-phenyl group may hinder binding in shallow pockets but stabilize π-π stacking in hydrophobic cavities.
  • Case Study : Analogous 6-fluoroquinolin-2(1H)-ones show antimicrobial activity via topoisomerase inhibition, suggesting nitro derivatives could exploit similar mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. XRD) for quinolinone derivatives?

  • Answer :

  • Dynamic Effects : NMR captures time-averaged conformers, while XRD provides a static snapshot. For example, rotational freedom in the acetyl group may cause NMR signal splitting absent in XRD .
  • Solvent vs. Solid-State Differences : Hydrogen bonding in crystals (e.g., N–H⋯O interactions) can alter tautomeric equilibria compared to solution-phase NMR .
  • Validation Protocol : Perform variable-temperature NMR to detect conformational exchange and compare with XRD-derived hydrogen-bonding networks .

Methodological Best Practices

  • Crystallography : Always deposit raw data in repositories (e.g., Cambridge Structural Database) and report R₁/wR₂ values to ensure reproducibility .
  • Synthesis : Use high-purity reagents (≥99%) and characterize intermediates at each step to avoid cumulative errors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.